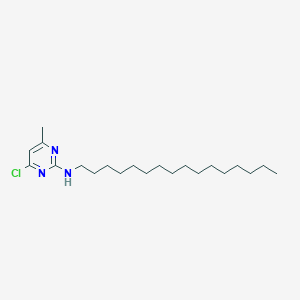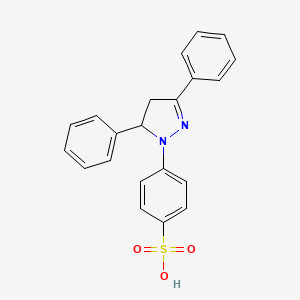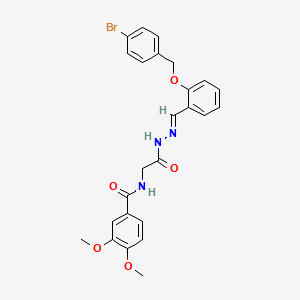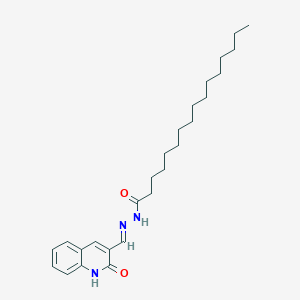![molecular formula C24H22N4OS B11962875 (4Z)-4-[2-(4-methylphenyl)hydrazinylidene]-5-{[(4-methylphenyl)sulfanyl]methyl}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11962875.png)
(4Z)-4-[2-(4-methylphenyl)hydrazinylidene]-5-{[(4-methylphenyl)sulfanyl]methyl}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4Z)-3-{[(4-methylphenyl)thio]methyl}-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-methylphenyl)hydrazone] is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with phenyl and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-3-{[(4-methylphenyl)thio]methyl}-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-methylphenyl)hydrazone] typically involves multiple steps, starting with the preparation of the pyrazole ring One common method involves the cyclization of hydrazones with diketones under acidic conditions
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. The use of catalysts and solvents that are environmentally friendly and cost-effective is also a key consideration in industrial production.
Chemical Reactions Analysis
Types of Reactions
(4Z)-3-{[(4-methylphenyl)thio]methyl}-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-methylphenyl)hydrazone] undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the pyrazole ring can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The phenyl and methylphenyl groups can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4Z)-3-{[(4-methylphenyl)thio]methyl}-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-methylphenyl)hydrazone] is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound has shown potential as a pharmacophore in the development of new drugs. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for the treatment of various diseases, including cancer and inflammatory conditions.
Industry
In the industrial sector, (4Z)-3-{[(4-methylphenyl)thio]methyl}-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-methylphenyl)hydrazone] is used in the development of new materials with specific properties, such as conductivity and stability. It is also explored for its potential use in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of (4Z)-3-{[(4-methylphenyl)thio]methyl}-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-methylphenyl)hydrazone] involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting an anti-cancer effect.
Comparison with Similar Compounds
Similar Compounds
(4Z)-3-{[(4-methylphenyl)thio]methyl}-1-phenyl-1H-pyrazole-4,5-dione: Lacks the hydrazone group, making it less versatile in terms of functionalization.
(4Z)-3-{[(4-methylphenyl)thio]methyl}-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-chlorophenyl)hydrazone]: Contains a chlorophenyl group instead of a methylphenyl group, which may alter its reactivity and biological activity.
Uniqueness
The presence of both the thioether and hydrazone groups in (4Z)-3-{[(4-methylphenyl)thio]methyl}-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-methylphenyl)hydrazone] makes it unique compared to similar compounds
Properties
Molecular Formula |
C24H22N4OS |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
4-[(4-methylphenyl)diazenyl]-5-[(4-methylphenyl)sulfanylmethyl]-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C24H22N4OS/c1-17-8-12-19(13-9-17)25-26-23-22(16-30-21-14-10-18(2)11-15-21)27-28(24(23)29)20-6-4-3-5-7-20/h3-15,27H,16H2,1-2H3 |
InChI Key |
XSUUUWBZRQQJCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=NC2=C(NN(C2=O)C3=CC=CC=C3)CSC4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{(E)-[({[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}-2,6-dimethoxyphenyl acetate](/img/structure/B11962801.png)

![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11962808.png)

![(5Z)-5-({3-[4-(Isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11962811.png)
![(5Z)-5-({3-[4-(allyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-(2,6-dimethyl-4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B11962816.png)






![2-((E)-{[3-(4-tert-butylphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-4,6-diiodophenol](/img/structure/B11962854.png)
